2-(3-Fluorobenzoyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLDNQFSQDHACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441042 | |
| Record name | 2-(3-FLUOROBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-78-7 | |
| Record name | 2-(3-FLUOROBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Fluorobenzoyl Pyridine and Analogues
Direct Synthesis Strategies
Direct strategies involve the formation of the key carbonyl linkage between a pyridine (B92270) moiety and a 3-fluorophenyl group in the final stages of the synthesis.
Condensation Reactions
Condensation reactions are a cornerstone of pyridine synthesis, often involving the formation of the heterocyclic ring from acyclic precursors through a sequence of reactions that build the carbon skeleton, followed by cyclization and elimination of a small molecule like water. acsgcipr.org Multi-component reactions (MCRs), where several simple starting materials combine in a single pot, are common. acsgcipr.org
One-pot, three-component condensation reactions can yield highly substituted pyridines with complete regiocontrol. rsc.org For instance, the condensation of a β-ketoester, an alkynone, and ammonia (B1221849) in the presence of an acid catalyst can directly produce polysubstituted pyridines. rsc.org While not a direct synthesis of 2-(3-Fluorobenzoyl)pyridine itself, these methods are fundamental for creating the core pyridine structure which could be further elaborated. The Bohlmann-Rahtz pyridine synthesis is another such method, which combines a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk
| Reaction Type | Components | Key Features |
| Three-Component Condensation | β-ketoester, alkynone, ammonia | One-pot synthesis, high regiocontrol, requires acid catalyst. rsc.org |
| Bohlmann-Rahtz Synthesis | 1,3-dicarbonyl, alkynone, ammonia | Proceeds via tandem Michael addition-heterocyclization. core.ac.uk |
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a primary method for directly forging the bond between the pyridine ring and the benzoyl group. This typically involves the reaction of a nucleophilic pyridine species with an electrophilic acylating agent. A common approach is the acylation of a metalated pyridine. For example, treating 2-chloropyridine (B119429) with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a lithiated intermediate at position 3. This nucleophilic species can then react with an acyl chloride, such as benzoyl chloride, to yield the corresponding ketone. youtube.com
Another strategy involves the reaction of pyridyl radicals. Acyl radicals, which are nucleophilic, can add to pyridinium (B92312) salts at positions 2 or 4 under acidic conditions, followed by oxidation to yield the final aromatic product. youtube.com Furthermore, simple nucleophilic substitution reactions have been used to prepare 2-(4′-fluorobenzoyloxy) pyridine derivatives, demonstrating the utility of this pathway for creating similar structures. researchgate.net
Role of 3-Fluorobenzoyl Chloride as a Precursor Synthon
3-Fluorobenzoyl chloride is a critical electrophilic precursor for installing the 3-fluorobenzoyl moiety onto a nucleophilic substrate. lookchem.com Its chemical structure consists of a benzoyl chloride group substituted with a fluorine atom at the meta-position of the benzene (B151609) ring. This fluorine atom enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive toward nucleophiles.
In the synthesis of this compound analogues, 3-fluorobenzoyl chloride serves as the acylating agent. For example, the synthesis of 2-(3-Fluorobenzoyl)-6-methylpyridine is typically achieved through the acylation of 6-methylpyridine with 3-fluorobenzoyl chloride. smolecule.com This reaction generally requires a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. smolecule.com The versatility of 3-fluorobenzoyl chloride makes it a key intermediate in the synthesis of various pharmaceuticals and other complex molecules. lookchem.com
| Precursor | Formula | Key Role | Example Reaction |
| 3-Fluorobenzoyl chloride | C₇H₄ClFO | Acylating agent | Acylation of 6-methylpyridine to form 2-(3-Fluorobenzoyl)-6-methylpyridine. smolecule.com |
Indirect Synthetic Approaches and Derivatizations
Indirect methods focus on constructing the pyridine ring with the necessary substituents already in place or in a form that can be easily converted to the final product.
Pyridine Ring Construction Methodologies
These methods build the pyridine ring from simpler, non-cyclic starting materials.
Hantzsch Dihydropyridine (B1217469) Synthesis and Subsequent Oxidation
The Hantzsch pyridine synthesis is a well-established multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org This one-pot reaction first produces a 1,4-dihydropyridine (B1200194) (1,4-DHP) intermediate. wikipedia.orgthermofisher.com
The driving force for the subsequent step is the aromatization of this dihydropyridine ring to form the more stable pyridine structure. wikipedia.org This oxidation can be achieved using a variety of oxidizing agents. thermofisher.com While classic oxidants like nitric acid and potassium permanganate (B83412) are effective, they can require harsh conditions. wikipedia.org Milder and more efficient methods have been developed, including the use of laccase enzymes with aerial oxygen, thallium triacetate, or heteropolyacids. nih.govrsc.orgscispace.com The Hantzsch synthesis is highly versatile, and its use in continuous flow microwave reactors has been demonstrated to improve reaction times and yields. beilstein-journals.org This method is considered indirect for synthesizing a 2-aroylpyridine because the initial product is a pyridine dicarboxylate, which would require further chemical modification to arrive at the target ketone.
| Hantzsch Synthesis Step | Description | Common Reagents |
| Condensation | A multi-component reaction to form a 1,4-dihydropyridine ring. wikipedia.org | Aldehyde, β-ketoester, ammonia/ammonium acetate. wikipedia.orgorganic-chemistry.org |
| Oxidation (Aromatization) | Conversion of the 1,4-dihydropyridine to the corresponding pyridine. wikipedia.org | Nitric acid, KMnO₄, Laccase/O₂, Thallium triacetate. wikipedia.orgrsc.orgscispace.com |
Metal-Free and Organocatalytic Approaches to Pyridine Systems[11],
Functionalization of Existing Pyridine and Benzoyl Moieties
An alternative to de novo synthesis is the modification of a pre-formed scaffold. This is particularly useful for late-stage functionalization in medicinal chemistry.
The benzoyl portion of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined electronic effects of the existing substituents: the fluorine atom and the pyridine-2-carbonyl group.
The fluorine atom is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the cationic Wheland intermediate. However, due to its high electronegativity, it is also a deactivating group via the inductive effect. masterorganicchemistry.com The carbonyl group (C=O) is a strong deactivating and meta-directing group. It withdraws electron density from the aromatic ring through both induction and resonance, destabilizing the intermediates for ortho and para attack.
In the 3-fluorobenzoyl ring, the positions are influenced as follows:
Position 2: Ortho to fluorine and meta to the carbonyl.
Position 4: Ortho to fluorine and meta to the carbonyl.
Position 5: Meta to fluorine and ortho to the carbonyl.
Position 6: Para to fluorine and ortho to the carbonyl.
The powerful meta-directing effect of the carbonyl group will strongly deactivate the ortho (positions 2, 5) and para (position 6, relative to carbonyl) positions. The fluorine atom directs ortho and para to itself (positions 2, 4, and 6). Therefore, electrophilic attack is most likely to occur at the positions that are activated (or least deactivated) and sterically accessible. The positions ortho to the fluorine (2 and 4) are the most probable sites for substitution, as they are meta to the deactivating carbonyl group. Between these, steric hindrance might influence the final product ratio.
Directing Effects in Electrophilic Aromatic Substitution of 3-Fluorobenzoyl Moiety
| Position | Relation to Fluorine | Relation to Carbonyl | Predicted Reactivity |
|---|---|---|---|
| 2 | ortho | meta | Favored |
| 4 | ortho | meta | Favored |
| 5 | meta | ortho | Disfavored |
| 6 | para | ortho | Disfavored |
The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom. imperial.ac.uk This property makes it susceptible to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions, where the negative charge in the Meisenheimer-type intermediate can be delocalized onto the nitrogen atom. imperial.ac.ukuoanbar.edu.iq
The presence of a strong electron-withdrawing group, such as the 3-fluorobenzoyl group at the C2 position, further enhances this reactivity. The carbonyl group significantly lowers the electron density at the C2, C4, and C6 positions of the pyridine ring, making it highly electrophilic and reactive towards nucleophiles. uoanbar.edu.iq Nucleophilic aromatic substitution (SₙAr) is therefore facilitated at the C4 and C6 positions. While C2 is strongly activated, substitution at this position would require displacement of the benzoyl group itself, which is less common than substitution of a leaving group like a halide at another position. If a good leaving group were present at the C4 or C6 position, nucleophilic substitution would proceed readily. Even a hydride ion can be displaced under forcing conditions (e.g., the Chichibabin reaction). uoanbar.edu.iq
Modern methods have been developed for regioselective functionalization. For example, a metal-free approach to C4-phosphonation of pyridines involves activating the ring with a Lewis acid (BF₃·OEt₂) to facilitate the nucleophilic addition of a phosphine (B1218219) oxide anion, followed by oxidation. nih.gov The use of pyridine as a neutral nucleophile has also been studied in substitution reactions at unsaturated carbon centers. nih.govrsc.org
Reduction of the Carbonyl Group in the Benzoyl Moiety
The carbonyl group in the benzoyl moiety of this compound can be reduced to an alcohol, specifically a secondary alcohol (phenyl(pyridin-2-yl)methanol derivative). This transformation is a common and important reaction in organic synthesis.
Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this purpose. smolecule.com These metal hydrides act as a source of nucleophilic hydride ions (H-), which attack the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is generally more selective for aldehydes and ketones over other reducible functional groups like esters or amides. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider variety of carbonyl-containing functional groups.
Alternative reduction methods include catalytic hydrogenation, which involves the use of hydrogen gas (H2) and a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.org However, for the reduction of ketones to alcohols, complex metal hydrides are often preferred due to cleaner reactions and higher yields. libretexts.org
Another set of methods for the complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH2) are the Wolff-Kishner and Clemmensen reductions. libretexts.orgmasterorganicchemistry.com The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. libretexts.orgmasterorganicchemistry.com The Clemmensen reduction utilizes amalgamated zinc (Zn(Hg)) in the presence of a strong acid. libretexts.orgmasterorganicchemistry.com These methods are particularly useful in multi-step syntheses where the carbonyl group is initially used to direct substitution on an aromatic ring and is subsequently removed. masterorganicchemistry.com
The table below summarizes common reduction methods for the carbonyl group.
| Reduction Method | Reagents | Product | Notes |
| Metal Hydride Reduction | Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohol | NaBH4 is milder and more selective. smolecule.com |
| Catalytic Hydrogenation | H2, Metal Catalyst (Pt, Pd, Ni) | Secondary Alcohol | Often less preferred than metal hydrides for this specific transformation. libretexts.org |
| Wolff-Kishner Reduction | Hydrazine (NH2NH2), Strong Base (e.g., KOH) | Methylene Group (CH2) | High temperatures are typically required. libretexts.orgmasterorganicchemistry.com |
| Clemmensen Reduction | Amalgamated Zinc (Zn(Hg)), Strong Acid (e.g., HCl) | Methylene Group (CH2) | Works best for aromatic ketones. libretexts.orgmasterorganicchemistry.com |
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry continuously seeks to improve reaction efficiency, reduce waste, and access novel chemical space. For the synthesis of this compound and its analogues, advanced techniques such as microwave-assisted synthesis and the development of novel catalyst systems are at the forefront of innovation.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and improved selectivity in significantly shorter reaction times compared to conventional heating methods. organic-chemistry.org The use of microwave irradiation can be particularly advantageous for the synthesis of heterocyclic compounds like substituted pyridines. organic-chemistry.orgtubitak.gov.tr
In the context of synthesizing pyridine derivatives, microwave heating has been successfully employed in various reaction types. For instance, multicomponent reactions to build complex heterocyclic scaffolds can be performed efficiently under microwave irradiation. nih.gov One study demonstrated the synthesis of a 3-aminoimidazo[1,2-a]pyridine library where the initial multicomponent reaction was heated to 150 °C for just 10 minutes using a microwave reactor. nih.gov Subsequent cross-coupling reactions were also accelerated, with Suzuki couplings being completed in 20 minutes at 130 °C. nih.gov
The Bohlmann-Rahtz pyridine synthesis, which traditionally involves two separate steps, can be performed in a single, one-pot operation under microwave conditions. organic-chemistry.org By heating the reactants at 170°C, tri- and tetrasubstituted pyridines can be obtained in as little as 10-20 minutes with high yields, a significant improvement over conventional heating which requires much longer reaction times. organic-chemistry.org
The benefits of microwave-assisted synthesis include:
Rapid reaction times: Reactions that might take hours with conventional heating can often be completed in minutes.
Higher yields: The rapid and uniform heating can minimize the formation of side products.
Enhanced selectivity: Precise temperature control can lead to cleaner reactions.
Greener chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly processes. organic-chemistry.org
The table below provides examples of microwave-assisted reactions relevant to pyridine synthesis.
| Reaction Type | Reactants | Conditions | Time | Yield |
| Bohlmann-Rahtz Pyridine Synthesis | Ethyl β-aminocrotonate, Alkynone | 170 °C, Microwave | 10-20 min | Up to 98% organic-chemistry.org |
| Multicomponent Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | 150 °C, Microwave | 10 min | - |
| Suzuki Coupling | 3-Aminoimidazo[1,2-a]pyridine derivative, Boronic acid | 130 °C, Microwave, Pd(dppf)Cl2 | 20 min | - |
Catalyst Systems and Reagents (e.g., Diboron(4)/Pyridine Co-catalysis)
The development of novel catalyst systems is crucial for advancing synthetic methodologies, offering milder reaction conditions, and enabling new transformations. In recent years, there has been a growing interest in replacing expensive and potentially toxic transition-metal catalysts with more sustainable alternatives. organic-chemistry.org
One such innovative approach is the use of a diboron(4) compound in conjunction with a pyridine co-catalyst. organic-chemistry.orgnih.gov This metal-free catalytic system has been shown to be effective in a variety of reactions, including the [3+2] cycloaddition of cyclopropyl (B3062369) ketones and alkenes. organic-chemistry.orgnih.gov The key to this catalysis is the generation of a pyridine-assisted boronyl radical, which can mediate radical relay processes. organic-chemistry.orgnih.gov
The proposed mechanism involves the interaction of the diboron(4) compound with the pyridine co-catalyst, leading to the formation of a boronyl radical. organic-chemistry.orgresearchgate.net This radical can then initiate the desired chemical transformation. The use of a pyridine co-catalyst is critical for generating the boronyl radical from the diboron(4) catalyst and for its reversible transfer during the catalytic cycle. nih.gov
This type of catalysis offers several advantages:
Metal-free conditions: Avoids the use of precious and heavy metal catalysts. nih.gov
Cost-effective and stable catalysts: Commercially available diboron (B99234) compounds and simple pyridines are used. nih.gov
Broad substrate scope: This system has been shown to work with substrates that are challenging for traditional transition-metal catalysts. nih.gov
High efficiency and selectivity: The reactions often proceed with high yields and diastereoselectivity. nih.gov
While the direct application of diboron(4)/pyridine co-catalysis to the synthesis of this compound has not been explicitly detailed in the provided context, the principles of this catalysis, particularly its ability to generate radicals under mild, metal-free conditions, suggest its potential applicability in developing novel synthetic routes to this and related compounds. The ability to activate molecules through radical pathways opens up new possibilities for C-H functionalization and bond formation that are complementary to traditional ionic reaction pathways.
Chemical Reactivity and Mechanistic Investigations
Aromatic Substitution Dynamics
The two aromatic rings in 2-(3-Fluorobenzoyl)pyridine exhibit distinct preferences for electrophilic and nucleophilic substitution reactions, largely governed by the electronic effects of their substituents.
Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally disfavored. The pyridine nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. libretexts.org Furthermore, electrophilic reagents can coordinate with the nitrogen's lone pair, further increasing the deactivation. libretexts.org When EAS does occur on a pyridine ring, it typically directs the incoming electrophile to the 3-position. libretexts.org
In contrast, the 3-fluorobenzoyl group itself can participate in EAS reactions on the phenyl ring. smolecule.com The fluorine atom, being an ortho-, para-director, and the benzoyl group, a meta-director, create a complex pattern of reactivity. The strong electron-withdrawing nature of the carbonyl group deactivates the phenyl ring, making EAS reactions less favorable than on unsubstituted benzene (B151609).
Nucleophilic aromatic substitution (NAS) is a key reaction pathway for pyridine derivatives. The pyridine ring is inherently electron-deficient and thus activated towards attack by nucleophiles. This reactivity is most pronounced at the 2- and 4-positions, as the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com Attack at the 3-position does not allow for this stabilization. stackexchange.com Therefore, in this compound, the pyridine ring is susceptible to nucleophilic attack, primarily at the 6-position (para to the nitrogen) and the 4-position.
The fluorine atom on the benzoyl ring can also be displaced via nucleophilic aromatic substitution under specific conditions. smolecule.comvulcanchem.com The presence of the electron-withdrawing benzoyl group facilitates this reaction. Generally, NAS reactions on aryl fluorides are accelerated by electron-withdrawing groups positioned ortho or para to the fluorine atom. masterorganicchemistry.com In the case of this compound, the carbonyl group is meta to the fluorine, providing some activation, though less than an ortho or para substituent would.
Electrophilic Aromatic Substitution (EAS) Preferences and Limitations[1],
Influence of Fluorine Substitution on Reactivity Profiles
The fluorine atom in the 3-position of the benzoyl group exerts a significant influence on the reactivity of this compound through its strong electron-withdrawing inductive effect. numberanalytics.com This effect has several consequences:
Increased Electrophilicity of the Carbonyl Carbon: The fluorine atom withdraws electron density from the phenyl ring and, by extension, from the carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Modulation of Ring Reactivity: The electron-withdrawing nature of the fluorinated benzoyl group further deactivates the phenyl ring towards electrophilic substitution. Conversely, it can enhance the ring's susceptibility to nucleophilic attack, should a suitable leaving group be present.
Alteration of Acid-Base Properties: The inductive effect of fluorine lowers the electron density on the pyridine nitrogen, which in turn affects its basicity. nih.gov
The introduction of fluorine can also impact the molecule's physical properties, such as lipophilicity and metabolic stability, which are crucial in medicinal chemistry contexts. smolecule.comnih.gov
Elucidation of Reaction Pathways and Identification of Intermediate Species
The mechanisms of substitution reactions involving this compound are expected to follow established pathways for related aromatic compounds.
NAS on the Pyridine Ring: Nucleophilic attack on the pyridine ring proceeds via a two-step addition-elimination mechanism. The nucleophile first adds to the ring, typically at the 2- or 4-position, to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, a leaving group (if present) is eliminated, restoring the aromaticity of the ring.
NAS on the Fluorophenyl Ring: The substitution of the fluorine atom also proceeds through a Meisenheimer-type intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
Reactions at the Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride (B1222165) would lead to the corresponding alcohol, (3-fluorophenyl)(pyridin-2-yl)methanol. smolecule.com
The direct observation and characterization of reaction intermediates like Meisenheimer complexes can be challenging due to their high reactivity. However, their existence is well-supported by kinetic studies and computational modeling. nih.gov
Acid-Base Properties and Protonation Equilibria of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can act as a weak base, accepting a proton in acidic conditions. vulcanchem.com The basicity of the pyridine nitrogen is influenced by the electronic effects of its substituents.
The 2-(3-fluorobenzoyl) group is strongly electron-withdrawing. This effect reduces the electron density on the pyridine nitrogen, making it less available for protonation. Consequently, this compound is expected to be less basic than pyridine itself. The acidity of the conjugate acid (the protonated form) is correspondingly increased.
The pKa of the conjugate acid of this compound has been predicted to be approximately 2.62. weikeqi-biotech.com This value is significantly lower than the pKa of the conjugate acid of unsubstituted pyridine (which is around 5.2), highlighting the substantial electron-withdrawing influence of the 2-(3-fluorobenzoyl) substituent. The equilibrium between the neutral and protonated forms is dependent on the pH of the medium.
Table of Predicted pKa Values
| Compound | Predicted pKa of Conjugate Acid | Reference |
|---|---|---|
| This compound | 2.62 | weikeqi-biotech.com |
| Pyridine | ~5.2 | |
| 2-Fluoro-3-(4-fluorophenyl)-4-pyridinecarboxylic acid | 2.71 |
Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local electronic environments of atomic nuclei. For 2-(3-Fluorobenzoyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In a derivative of this compound, specifically N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, the proton signals are observed in the range of δ 6.81-10.85 ppm in DMSO-d₆. nih.gov For instance, a doublet appears at δ 6.81 (d, J = 2.8 Hz, 1H), and a singlet is present at δ 10.85 (s, 1H). nih.gov The chemical shifts and coupling constants of the protons are influenced by the electronic effects of the fluorine atom and the aromatic rings. The protons on the pyridine (B92270) and benzoyl rings typically appear as complex multiplets due to spin-spin coupling. nih.gov For example, in a related compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyridazine-4-carboxamide, a multiplet is observed for five protons in the range of δ 7.54–7.71 ppm. nih.gov
Interactive Data Table: ¹H NMR Chemical Shifts for a this compound Derivative
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Number of Protons | Assignment | Reference |
|---|---|---|---|---|---|
| 6.81 | d | 2.8 | 1 | Aromatic H | nih.gov |
| 7.43 | d | 3.0 | 1 | Aromatic H | nih.gov |
| 7.56 | t | 8.4 | 1 | Aromatic H | nih.gov |
| 7.61-7.67 | m | - | 3 | Aromatic H | nih.gov |
| 7.86 | d | 8.9 | 1 | Aromatic H | nih.gov |
| 8.28 | d | 8.8 | 1 | Aromatic H | nih.gov |
| 8.32 | s | - | 1 | Aromatic H | nih.gov |
| 8.85 | s | - | 1 | Aromatic H | nih.gov |
| 8.96 | s | - | 1 | Aromatic H | nih.gov |
| 9.34 | s | - | 1 | Aromatic H | nih.gov |
| 10.85 | s | - | 1 | NH | nih.gov |
Note: Data is for N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide in DMSO-d₆.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. libretexts.org The ¹³C NMR spectrum of a this compound derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyridazine-4-carboxamide, shows distinct signals for the carbons in the pyridine, benzoyl, and pyridazine (B1198779) rings. nih.gov The carbonyl carbon (C=O) typically appears significantly downfield. The carbon atoms bonded to the fluorine atom exhibit splitting due to C-F coupling. nih.gov For example, a signal at δ 162.20 ppm shows a large coupling constant (JC–F = 245.5 Hz), characteristic of a direct C-F bond. nih.gov Other carbons in the fluorobenzoyl ring also show smaller C-F coupling constants. nih.gov
Interactive Data Table: ¹³C NMR Chemical Shifts and C-F Coupling Constants for a this compound Derivative
| Chemical Shift (ppm) | Coupling Constant (JC-F, Hz) | Assignment | Reference |
|---|---|---|---|
| 109.54 | - | Aromatic C | nih.gov |
| 113.17 | - | Aromatic C | nih.gov |
| 116.26 | - | Aromatic C | nih.gov |
| 116.51 | - | Aromatic C | nih.gov |
| 118.57 | - | Aromatic C | nih.gov |
| 119.37 | 20.1 | Aromatic C | nih.gov |
| 125.01 | - | Aromatic C | nih.gov |
| 125.55 | 3.0 | Aromatic C | nih.gov |
| 129.45 | - | Aromatic C | nih.gov |
| 131.40 | - | Aromatic C | nih.gov |
| 131.45 | - | Aromatic C | nih.gov |
| 131.53 | - | Aromatic C | nih.gov |
| 132.75 | 5.0 | Aromatic C | nih.gov |
| 135.08 | - | Aromatic C | nih.gov |
| 136.57 | 7.04 | Aromatic C | nih.gov |
| 149.46 | - | Aromatic C | nih.gov |
| 152.58 | - | Aromatic C | nih.gov |
| 162.20 | 245.5 | C-F | nih.gov |
| 162.75 | - | C=O or Aromatic C | nih.gov |
| 167.18 | - | C=O | nih.gov |
Note: Data is for N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyridazine-4-carboxamide in DMSO-d₆.
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds. icpms.cz The ¹⁹F chemical shift is very sensitive to the local electronic environment. nih.gov In this compound, the ¹⁹F NMR spectrum would show a signal for the fluorine atom on the benzoyl ring. The chemical shift and coupling constants of this fluorine atom provide valuable information about the molecule's structure and conformation. icpms.cz The coupling of the fluorine atom to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed in the respective NMR spectra, providing further structural details. icpms.czmagritek.com The magnitude of these coupling constants depends on the number of bonds separating the coupled nuclei. uoa.gr
Carbon NMR (¹³C NMR) for Carbon Skeleton and Hybridization States[6],[8],[15],[16],[4],
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.publibretexts.org In this compound, the most characteristic absorption band is that of the carbonyl group (C=O) stretch, which is typically strong and appears in the region of 1600-1850 cm⁻¹. For a related compound, 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, the C=O stretching vibration is observed at 1697 cm⁻¹ in a chloroform (B151607) solution and 1695 cm⁻¹ as a KBr disk. nih.gov The spectrum would also show characteristic absorptions for the C-N stretching vibrations of the pyridine ring and the C-F stretch. The C-F stretching frequency in fluoropyridines is similar to that in fluorobenzene. researchgate.net The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule. pressbooks.pub
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium | libretexts.org |
| Carbonyl (C=O) Stretch | 1695-1697 | Strong | nih.gov |
| C-N Stretch (Pyridine) | ~1300-1000 | Medium-Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. researchgate.netethz.ch The symmetric stretching of the benzene (B151609) and pyridine rings would give rise to intense signals. researchgate.net The C=O stretch is also observable in the Raman spectrum. Like the IR spectrum, the Raman spectrum provides a unique "fingerprint" for the compound, which can be used for identification and to study intermolecular interactions. ethz.ch
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, C-N, C=S)[7],[18],[15],[16],
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. uol.de For derivatives and related structures of this compound, this method has been instrumental in elucidating the solid-state structure, molecular conformation, and the intricate network of intermolecular forces that govern crystal packing.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction analysis is the definitive method for determining the precise atomic arrangement in a crystalline solid. unimi.it While direct crystallographic data for this compound is not available in the provided search results, extensive studies on closely related compounds, such as 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, provide valuable insights. This related compound, a 2:1 product from the reaction of 3-fluorobenzoylchloride and 2-aminopyridine, was found to crystallize in the triclinic system with the space group Pī. dcu.iechemmethod.com The determination of the unit cell dimensions and the positions of individual atoms within the cell allows for a complete description of the solid-state structure. uol.de The process involves exposing a single crystal to an X-ray beam and analyzing the resulting diffraction pattern of reflections to map out the electron density and thus the atomic positions. uol.de
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₂F₂N₂O₂ |
| Molecular Weight (Mr) | 338.31 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 5.4932 (4) |
| b (Å) | 8.1549 (5) |
| c (Å) | 17.9205 (15) |
| α (°) | 78.081 (4) |
| β (°) | 89.588 (3) |
| γ (°) | 76.693 (3) |
| Volume (ų) | 763.69 (10) |
| Z | 2 |
| Temperature (K) | 150 (1) |
Conformational Analysis and Molecular Geometry
The conformation of a molecule, which describes the spatial arrangement of its atoms, can be determined with high precision from X-ray diffraction data. In the case of related N-pyridylbenzamides, the molecule's flexibility is often centered around the amide linkage and the rotational freedom of the aromatic rings. dcu.ie For instance, in 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, one of the 3-fluorobenzene rings was found to be disordered, adopting two different conformations. iucr.orgnih.gov
Analysis of bond lengths and angles reveals the detailed molecular geometry. In related structures, the planarity of the benzoyl and pyridine rings is often observed, though they may be inclined at a dihedral angle to each other. iucr.org For example, in a study of fluoro-N-(pyridyl)benzamide isomers, the key dihedral angles defining the conformation were C12—C11—C1—O1 (F-ring) and C1—N1—C21—C26 (P-ring). dcu.ie These angles, along with bond lengths, provide a quantitative measure of the molecule's shape. uol.de
Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing
The way molecules arrange themselves in a crystal is dictated by a variety of intermolecular interactions. mdpi.com While classical hydrogen bonds are often dominant, weaker interactions like C–H···O and C–H···π also play a crucial role in the crystal packing of benzoylpyridine derivatives. nih.govresearchgate.net In the crystal structure of 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, no classical hydrogen bonds are present. iucr.orgnih.gov Instead, the packing is stabilized by C–H···O interactions, forming a specific motif designated as R₂¹(5), and C–H···π(arene) interactions. iucr.orgnih.gov The O···C distances for these interactions have been measured to be 3.062 (3) and 3.097 (3) Å. iucr.org In other related oxime structures, intermolecular networks are formed via O-H···N hydrogen bonds, with the acceptor being either another oxime group or a pyridyl nitrogen atom, with H···A distances ranging from 1.828 to 1.979 Å. mdpi.com These non-covalent interactions are fundamental in directing the self-assembly of molecules into a stable three-dimensional lattice. mdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. uomustansiriyah.edu.iq It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. uomustansiriyah.edu.iq When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which corresponds to the molecular weight of the compound. weebly.com For this compound (C₁₂H₈FNO), the exact molecular weight can be calculated.
The molecular ion can then break down into smaller, charged fragments. The pattern of these fragments is unique to the molecule and provides valuable structural information. weebly.com Common fragmentation pathways for aromatic ketones often involve cleavage at the carbonyl group. For this compound, expected fragments could include the 3-fluorobenzoyl cation (m/z 123) and the pyridyl cation (m/z 78), or fragments arising from the loss of CO (28 mass units). The presence of a nitrogen atom is often indicated by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. weebly.com Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis by isolating a specific fragment ion and inducing further fragmentation. nih.gov
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. learnbin.net The spectrum provides information about the electronic structure of a molecule, particularly the nature of its conjugated systems. utoronto.ca
For a molecule like this compound, which contains both a pyridine ring and a benzoyl group, several electronic transitions are possible. These include:
π → π* transitions: These occur in the aromatic rings and the carbonyl group, which are systems containing π-bonds. These transitions are typically high in intensity and occur at shorter wavelengths. learnbin.netlkouniv.ac.in Increased conjugation shifts these absorptions to longer wavelengths (a bathochromic or red shift). utoronto.calkouniv.ac.in
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to an anti-bonding π* orbital. learnbin.netlkouniv.ac.in These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. libretexts.org For example, carbonyl compounds typically show weak n → π* transitions in the 280-290 nm range. learnbin.net The UV spectrum of pyridine shows an n-π* transition in the 320-380 nm range. libretexts.org
The solvent can influence the position of these absorption bands. Polar solvents often cause a blue shift (hypsochromic shift) in n → π* transitions. lkouniv.ac.in
Photoluminescence Spectroscopy for Emission Behavior
Photoluminescence (PL) spectroscopy involves the emission of light from a material after it has absorbed photons. renishaw.com It encompasses both fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). renishaw.com This technique provides insights into the electronic properties and excited-state dynamics of a molecule. mdpi.com
When a molecule like this compound absorbs light, it is promoted to an excited electronic state. It can then return to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light. renishaw.com The resulting emission spectrum is characteristic of the molecule's electronic structure. mdpi.com The shape, intensity, and wavelength of the PL spectrum can reveal information about the material's band structure and the presence of defects or impurities. renishaw.com For instance, in related lanthanide complexes with pyridinedicarboxylate ligands, characteristic emission wavelengths corresponding to the metal ion are observed upon excitation. nih.gov The high spectral resolution of modern spectrometers allows for the resolution of narrow and closely spaced emission peaks, which can be used to study subtle changes in the molecular environment, such as lattice strain. spectroscopyonline.com
Coordination Chemistry of 2 3 Fluorobenzoyl Pyridine
Ligand Properties and Coordination Modes
The electronic and structural features of 2-(3-Fluorobenzoyl)pyridine dictate how it interacts with metal centers. These features include its basicity, acceptor capabilities, and the spatial arrangement of its donor atoms.
This compound possesses two primary sites for Lewis base activity: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. vulcanchem.com A Lewis base is a chemical species that can donate a pair of electrons to a Lewis acid to form a Lewis adduct. wikipedia.org The lone pair of electrons on the pyridine nitrogen and the lone pairs on the carbonyl oxygen are available for donation to an electron-deficient metal center. vulcanchem.comwikipedia.org The relative basicity of these sites is influenced by the electronic effects of the substituents.
In addition to its role as an electron-pair donor (a σ-donor), the ligand also exhibits π-acceptor character. The π-deficient pyridine ring and the π-system of the benzoyl group can accept electron density from the d-orbitals of a metal into their own π* anti-bonding orbitals. mdpi.com This back-bonding interaction is common for ligands containing N-heterocycles and can stabilize metal complexes, particularly with electron-rich transition metals in lower oxidation states.
Denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. libretexts.org this compound can function as a bidentate ligand, meaning it uses two donor atoms to bind to a single metal ion. The spatial arrangement of the pyridine nitrogen and the carbonyl oxygen allows them to coordinate simultaneously to a metal center, forming a stable five-membered chelate ring. This process is known as chelation. libretexts.org The formation of such a ring enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands, an observation known as the chelate effect. This bidentate N,O-coordination is a well-documented binding mode for similar pyridyl-keto ligands. rsc.orgresearchgate.net
The substituents on the pyridine and phenyl rings significantly modulate the ligand's electronic and steric properties. The fluorine atom at the 3-position of the benzoyl ring is a highly electronegative element that exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density across the benzoyl ring and, by extension, on the carbonyl oxygen. This decrease in electron density lowers the Lewis basicity of the carbonyl oxygen, making it a weaker electron-pair donor compared to its non-fluorinated analogue.
Denticity and Chelating Capabilities of the Pyridine and Carbonyl Oxygen
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical methods to determine their structure and properties.
Complexes of this compound with d-block transition metals can be readily synthesized. A general method involves mixing the ligand with a metal(II) salt, such as nickel(II) chloride, copper(II) nitrate, cobalt(II) bromide, or cadmium(II) acetate, in a solvent like ethanol (B145695) or methanol, often with gentle heating to facilitate the reaction. jscimedcentral.comcyberleninka.ru The resulting complexes can be isolated as crystalline solids.
Characterization of these complexes relies on several techniques:
Infrared (IR) Spectroscopy : Upon coordination to a metal ion, the vibrational frequencies of the C=O and pyridine ring bonds are expected to shift. The C=O stretching frequency (ν(C=O)) typically decreases, indicating a weakening of the bond due to electron donation from the oxygen to the metal.
UV-Visible Spectroscopy : The electronic spectra of the complexes provide information on the d-d transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). jocpr.com
Magnetic Susceptibility : Measurements of the magnetic moment help determine the number of unpaired electrons on the metal center, confirming its oxidation state and spin state (high-spin or low-spin). rsc.org
The table below summarizes the expected properties for hypothetical complexes of this compound with selected transition metals, based on findings for structurally similar ligands. rsc.orgcyberleninka.runih.gov
| Metal Ion | Typical Formula | Expected Geometry | Expected Magnetic Moment (µB) | Key IR Shifts |
|---|---|---|---|---|
| Ni(II) | [Ni(L)₂X₂] | Octahedral | 2.9 - 3.4 | Decrease in ν(C=O) |
| Cu(II) | [Cu(L)₂X₂] | Distorted Octahedral | 1.7 - 2.2 | Decrease in ν(C=O) |
| Co(II) | [Co(L)₂X₂] | Octahedral or Tetrahedral | 4.3 - 5.2 (Oct.) / 3.9 - 4.7 (Tet.) | Decrease in ν(C=O) |
| Cd(II) | [Cd(L)₂X₂] | Octahedral or Tetrahedral | Diamagnetic (d¹⁰) | Decrease in ν(C=O) |
Beyond transition metals, this compound can also form adducts with main group elements that act as Lewis acids. cardiff.ac.uk These interactions are typically classified as Lewis acid-base adducts, where the ligand's nitrogen or oxygen atom donates its electron pair to an empty orbital of the main group element. d-nb.info For example, adducts can be formed with electron-deficient compounds of elements from groups 13 (like boranes) or 14, and even with oxides of heavier elements. cardiff.ac.ukd-nb.info
The formation of these adducts can be confirmed by spectroscopic methods. In IR spectroscopy, changes in the pyridine ring breathing vibrations and the C=O stretch upon adduct formation provide evidence of the interaction. d-nb.info Such studies reveal the fundamental donor-acceptor chemistry of the ligand with a broader range of elements. d-nb.info
Structural Diversity of Coordination Geometries
The coordination of this compound to metal centers is expected to result in a variety of coordination geometries, largely dictated by the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the presence of other co-ligands. The ligand typically acts as a bidentate N,O-donor, forming a stable five-membered chelate ring with the metal ion. This chelation can lead to several common coordination geometries.
Octahedral Geometry: In the presence of three this compound ligands, a metal ion can achieve a six-coordinate, octahedral geometry, resulting in a complex of the type [M(L)₃]ⁿ⁺. Alternatively, an octahedral environment can be formed in complexes of the type [M(L)₂(X)₂], where X represents a monodentate ligand (e.g., halide, water, or solvent molecule), or [M(L)(Y)] where Y is a tetradentate ligand. For instance, complexes of related Schiff bases derived from 2-acetylpyridine (B122185) have been shown to adopt octahedral geometries. jocpr.com
Tetrahedral Geometry: Four-coordinate metal ions, particularly those of d¹⁰ configuration like Zn(II) or Cu(I), can form tetrahedral complexes. jscimedcentral.com A general formula for such a complex could be [M(L)₂]ⁿ⁺ or [M(L)(X)₂]ⁿ⁻. For example, a copper(I) complex with pyridine ligands has been reported to exhibit a tetrahedral geometry. jscimedcentral.com
Square Planar Geometry: This geometry is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). A complex of the type [M(L)₂]ⁿ⁺ could adopt a square planar arrangement. Nickel(II) complexes with related N,O-donor ligands have been observed to form square planar structures. researchgate.net
| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) & Angles (°) | Reference |
| [Fe(L¹)₂(NCS)₂] (L¹ = 3-(2-pyridyl)- dntb.gov.uafluorochem.co.ukbvsalud.orgtriazolo[4,3-a]pyridine) | Fe(II) | Distorted Octahedral | Fe-N(pyridine) ~2.2, Fe-N(triazole) ~2.1, Fe-N(NCS) ~2.1 | nih.gov |
| [Cu(HL)₃Cl] (HL = 1,1-diethyl-3-(4-fluorobenzoyl)-thiourea) | Cu(I) | Tetrahedral | Cu-S, Cu-Cl | researchgate.net |
| [NiL₂] (HL = 1,1-diethyl-3-(4-fluorobenzoyl)-thiourea) | Ni(II) | Square Planar | Ni-S, Ni-O | researchgate.net |
| [ZnCl₂(L)] (L = 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine) | Zn(II) | Distorted Trigonal Pyramidal | Zn-N(py) 2.096(2), Zn-N(pz) 2.252(2) |
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of coordination compounds derived from this compound are intrinsically linked to the identity of the central metal ion and its d-electron configuration.
Electronic Properties: The coordination of the ligand to a transition metal ion results in the splitting of the d-orbitals into different energy levels, as described by crystal field theory and ligand field theory. The magnitude of this splitting (Δ) is influenced by the nature of the ligand, the metal ion, and the coordination geometry. The UV-Vis spectra of these complexes are expected to show bands corresponding to d-d transitions, which are characteristic of the specific metal ion and its geometry. For instance, octahedral Co(II) complexes typically exhibit transitions in the visible region, while those of Ni(II) show multiple bands corresponding to spin-allowed transitions. In addition to d-d transitions, charge transfer bands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) can also be observed, often at higher energies (in the UV region). jocpr.com
Magnetic Properties: The magnetic behavior of these complexes is determined by the number of unpaired electrons in the d-orbitals of the metal center. libretexts.org Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. libretexts.org The spin state of the metal ion (high-spin or low-spin) depends on the balance between the crystal field splitting energy (Δ) and the electron pairing energy (P). libretexts.org
For example:
Manganese(II) (d⁵) complexes can be high-spin with five unpaired electrons or low-spin with one unpaired electron.
Iron(II) (d⁶) complexes can be high-spin (paramagnetic with four unpaired electrons) or low-spin (diamagnetic). nih.gov
Cobalt(II) (d⁷) in an octahedral field is typically high-spin with three unpaired electrons. rsc.org
Nickel(II) (d⁸) in an octahedral geometry will have two unpaired electrons, while in a square planar geometry, it is typically diamagnetic. researchgate.net
Copper(II) (d⁹) will have one unpaired electron, leading to paramagnetism. jocpr.com
Zinc(II) (d¹⁰) complexes are expected to be diamagnetic as all d-orbitals are filled. jocpr.com
The magnetic moments of these complexes can be experimentally determined and provide valuable information about the oxidation state and spin state of the metal ion.
| Metal Ion | d-electron configuration | Possible Spin State(s) | Expected Magnetic Behavior |
| Mn(II) | d⁵ | High-spin / Low-spin | Paramagnetic |
| Fe(II) | d⁶ | High-spin / Low-spin | Paramagnetic / Diamagnetic |
| Co(II) | d⁷ | High-spin / Low-spin | Paramagnetic |
| Ni(II) | d⁸ | High-spin (octahedral) / Low-spin (square planar) | Paramagnetic / Diamagnetic |
| Cu(II) | d⁹ | High-spin | Paramagnetic |
| Zn(II) | d¹⁰ | N/A | Diamagnetic |
Spectroscopic Signatures of Coordination in Metal Complexes
The formation of a coordination complex with this compound can be readily monitored and characterized by various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will exhibit a characteristic stretching vibration for the carbonyl group (ν(C=O)) and the pyridine ring vibrations. Upon coordination to a metal center through the carbonyl oxygen and the pyridine nitrogen, these vibrational frequencies are expected to shift.
The ν(C=O) band is anticipated to shift to a lower frequency (red shift) upon coordination, as the donation of electron density from the carbonyl oxygen to the metal ion weakens the C=O bond.
The pyridine ring vibrations , particularly those involving the C=N bond, are expected to shift to higher frequencies (blue shift) upon coordination of the nitrogen atom to the metal. kpi.ua
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes will differ significantly from that of the free ligand.
The ligand itself will have absorptions in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the carbonyl group.
Upon complexation, new absorption bands may appear in the visible region due to d-d transitions of the metal ion. The position and intensity of these bands are indicative of the coordination geometry. jocpr.com
Charge-transfer bands (LMCT or MLCT) may also be observed, which are typically more intense than d-d transitions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution.
The chemical shifts of the protons and carbons in the pyridine ring and the benzoyl moiety will be affected by coordination. The protons closest to the coordination sites (i.e., ortho to the pyridine nitrogen and in the benzoyl ring) are expected to show the most significant downfield shifts. jscimedcentral.com
In cases where the ligand is deprotonated upon coordination (for example, in related thiourea (B124793) or hydrazone ligands), the disappearance of the corresponding N-H proton signal in the ¹H NMR spectrum provides direct evidence of coordination in that form. researchgate.net
Applications of Coordination Compounds in Catalysis
While specific catalytic applications of this compound complexes have not been extensively reported, the broader class of pyridine-based metal complexes has shown significant utility in various catalytic transformations. jscimedcentral.com The electronic and steric properties of the this compound ligand can be fine-tuned by the presence of the fluorine substituent, which may influence the catalytic activity and selectivity of its metal complexes.
Potential catalytic applications include:
Oxidation Reactions: Metal complexes are widely used as catalysts for the oxidation of various organic substrates. For instance, iron and manganese complexes are known to catalyze the oxidation of hydrocarbons. The specific ligand environment can influence the efficiency and selectivity of these reactions.
Reduction Reactions: Complexes of rhodium, ruthenium, and iridium with pyridine-containing ligands are effective catalysts for the hydrogenation of unsaturated compounds.
Cross-Coupling Reactions: Palladium and nickel complexes with N-donor ligands are workhorses in modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The this compound ligand could potentially be employed in reactions such as Suzuki, Heck, or Sonogashira couplings.
Polymerization: Pyridine-based complexes, particularly of late transition metals, have been investigated as catalysts for olefin polymerization.
The catalytic activity of a metal complex is highly dependent on the ability of the ligand to stabilize the metal center in different oxidation states and to provide an appropriate coordination environment for substrate binding and activation. The presence of the electron-withdrawing fluorine atom in the 3-position of the benzoyl group can modulate the electron density at the metal center, thereby influencing its catalytic properties. For example, in C-H activation catalysis, the electronic nature of the ligand plays a crucial role in the catalytic cycle. beilstein-journals.org
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Alkene Hydrogenation | Rh, Ru, Ir | Stabilizes active catalytic species, influences selectivity. |
| C-C Cross-Coupling | Pd, Ni | Stabilizes low-valent metal centers, facilitates oxidative addition and reductive elimination steps. |
| Oxidation of Alcohols | Fe, Mn, Ru | Mediates electron transfer, stabilizes high-valent metal-oxo species. |
| C-H Functionalization | Rh, Pd, Ru | Directs the regioselectivity of C-H activation, modulates the reactivity of the metal center. beilstein-journals.org |
Supramolecular Chemistry and Crystal Engineering
Non-Covalent Interactions in Self-Assembly
Hydrogen bonds are a predominant force in the crystal packing of many organic molecules. In the context of pyridine (B92270) derivatives, the nitrogen atom of the pyridine ring and oxygen atoms from carbonyl groups frequently act as hydrogen bond acceptors. While classical N-H···O or O-H···O hydrogen bonds are not intrinsic to 2-(3-Fluorobenzoyl)pyridine itself, the introduction of other molecules with hydrogen bond donor groups can lead to the formation of such interactions in co-crystals or solvates. iucr.orgmdpi.com
| Compound | Hydrogen Bond Type | Resulting Motif/Architecture | Reference |
|---|---|---|---|
| (1S,2S,3R,4S,5R,7S,8S,10R,13S)-2-Debenzoyl-10-deacetyl-2-(3-fluorobenzoyl) derivative | O-H···O, O-H···Cl | Linked molecular network | iucr.org |
| N-(4-bromobenzoyl)-substituted benzenesulfonamides | N-H···O | C11(4) chain, R44(16) tetramer, R22(8) ring | researchgate.net |
| 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide | C-H···O | R21(5) motif | nih.gov |
| 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one | C-H···N, C-H···O | Formation of strips | nih.gov |
The aromatic rings present in this compound, namely the fluorophenyl and pyridine rings, are capable of engaging in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, are a significant driving force in the self-assembly of aromatic compounds. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, influencing the packing density and electronic properties of the crystal. mdpi.comrsc.org
In many pyridine- and benzoyl-containing structures, π-π stacking contributes to the formation of extended networks. mdpi.commums.ac.ir For example, studies on oxadiazole-pyridine hybrids have suggested that π-π stacking interactions play a significant role in their binding processes. mdpi.com The presence of both an electron-rich pyridine ring and a substituted phenyl ring in this compound provides a platform for such interactions to occur, likely contributing to the formation of one-dimensional stacks or more complex three-dimensional arrays. mdpi.comresearchgate.net
The fluorine atom in the 3-position of the benzoyl group introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a nitrogen or oxygen atom. While fluorine is the least polarizable halogen and thus generally a weak halogen bond donor, its ability to participate in such interactions, particularly when attached to an electron-withdrawing group like a carbonyl, has been recognized. researchgate.net
π-π Stacking Interactions
Formation of Supramolecular Architectures
The combination of the aforementioned non-covalent interactions leads to the formation of ordered, extended structures known as supramolecular architectures. The dimensionality of these architectures is determined by the directionality and strength of the interactions.
The interplay of hydrogen bonding, π-π stacking, and halogen bonding can lead to the assembly of this compound molecules into networks of varying dimensions. For instance, strong, directional interactions like hydrogen bonds often lead to the formation of one-dimensional chains or tapes. researchgate.netresearchgate.net These 1D motifs can then be further organized into two-dimensional layers through weaker interactions such as π-π stacking or C-H···F contacts. researchgate.netrsc.org Finally, these layers can stack upon one another to form a complete three-dimensional crystal lattice. acs.org The specific architecture adopted will depend on a delicate balance of all contributing intermolecular forces. researchgate.net
The study of co-crystals and polymorphs is a critical aspect of crystal engineering. Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov The formation of co-crystals of this compound with other molecules could offer a route to modify its physicochemical properties. The design of co-crystals relies on understanding and utilizing predictable patterns of intermolecular interactions, known as supramolecular synthons. uohyd.ac.inworktribe.com
Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. uohyd.ac.in Different polymorphs of a substance can exhibit different physical properties. The existence of multiple interaction sites on the this compound molecule—the pyridine nitrogen, the carbonyl oxygen, the aromatic rings, and the fluorine atom—suggests a potential for polymorphism, as subtle changes in crystallization conditions could favor different sets of non-covalent interactions and thus lead to different packing arrangements. nih.govscispace.com
One-Dimensional (1D), Two-Dimensional (2D), and Three-Dimensional (3D) Networks
Metal-Organic Frameworks (MOFs) and Coordination Polymers with Pyridine-Based Ligands
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of these materials are highly tunable by varying the metal ion and the organic linker. Pyridine-based ligands are widely used in the construction of MOFs and coordination polymers due to their excellent coordination ability. rsc.orgrsc.orgmdpi.comnih.govmdpi.com
While there are no specific reports on the use of this compound as a primary ligand in the synthesis of MOFs, its structural features suggest its potential in this area. The pyridine nitrogen atom can coordinate to a metal center, and the benzoyl group, particularly the fluorine substituent, can influence the electronic properties and the secondary interactions within the framework. The introduction of fluorine atoms into the organic linkers of MOFs can lead to frameworks with interesting properties, such as enhanced gas sorption and separation capabilities. nih.gov
The synthesis of coordination polymers often involves the self-assembly of metal salts and organic ligands under hydrothermal or solvothermal conditions. The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. mdpi.comnih.gov The flexibility of the ligand and the coordination geometry of the metal ion play a crucial role in determining the dimensionality and topology of the final structure.
The table below summarizes different pyridine-based ligands that have been successfully used in the synthesis of coordination polymers, highlighting the versatility of this class of compounds.
| Ligand | Resulting Structure Type | Reference |
|---|---|---|
| 2-(1,2,4-1H-triazol-3-yl)pyridine | One-dimensional coordination polymers | rsc.org |
| 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine | 2D and 3D coordination polymers | rsc.org |
| Ditopic imidazo[1,5-a]pyridine (B1214698) derivatives | 1D and 2D Zn(II) coordination polymers | mdpi.com |
| Pyridine-2,3-dicarboxylic acid | 1D Bi(III) coordination polymers | nih.gov |
| Bis(2,6-pyrazolyl)pyridines | Coordination polymers with Fe(II) and Ag(I) | mdpi.com |
Applications in Functional Materials (e.g., NLO, Magnetic Materials, Optoelectronics)
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for a variety of functional materials.
Nonlinear Optical (NLO) Materials: Organic molecules with large second- or third-order nonlinear optical (NLO) responses are of great interest for applications in photonics and optoelectronics. nih.govrsc.orgresearchgate.net The NLO properties of organic materials are often associated with the presence of electron donor and acceptor groups connected by a π-conjugated system. In this compound, the pyridine ring can act as an electron-donating group, while the fluorobenzoyl moiety can function as an electron-accepting group. The presence of the fluorine atom can further enhance the NLO response by modifying the electronic properties of the molecule. Theoretical studies on similar pyridine and pyrimidine (B1678525) derivatives have shown that they can exhibit significant NLO behavior. rsc.orgrsc.org
Magnetic Materials: Coordination compounds of transition metals with organic ligands can exhibit a range of interesting magnetic properties, including single-molecule magnet (SMM) behavior. d-nb.infonih.govrsc.org The magnetic properties of these materials are determined by the nature of the metal ion, its coordination environment, and the interactions between the metal centers mediated by the organic ligands. The use of pyridine-based ligands has led to the synthesis of a variety of magnetic coordination compounds. d-nb.infonih.govrsc.org The coordination of this compound to paramagnetic metal ions could lead to new materials with interesting magnetic properties, where the fluorine atom could play a role in mediating intermolecular magnetic interactions.
Optoelectronic Materials: Organic compounds that exhibit fluorescence are key components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fluorescence properties of a molecule are influenced by its molecular structure, conformation, and intermolecular interactions in the solid state. rsc.org Pyridine derivatives are known to be useful in optoelectronic applications. acs.orgresearchgate.netnih.gov The combination of a pyridine ring and a fluorobenzoyl group in this compound suggests its potential as a building block for new fluorescent materials.
The table below lists some related compounds and their investigated functional properties.
| Compound Type | Investigated Property | Key Findings | Reference |
|---|---|---|---|
| X-shaped pyrazine (B50134) derivatives | Second-order NLO properties | The anisotropy of the NLO response is strongly dependent on the isomer. | rsc.org |
| Pyrimidine derivative | Nonlinear optical properties | Exhibited a third-order nonlinear susceptibility superior to known chalcone (B49325) derivatives. | rsc.org |
| Difluorobenzyl derivatives | Nonlinear optical properties | Showed promising potential in photoelectric technology due to their NLO properties. | researchgate.net |
| Coordination clusters with a diimine-pyridine pincer ligand | Magnetic properties | The trinuclear manganese cluster showed ferromagnetic exchange interaction. | d-nb.info |
| Cobalt(II) complexes with 2-(furan-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole | Magnetic properties | Showed field-induced slow relaxation of magnetization. | nih.gov |
Theoretical and Computational Chemistry Studies
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. jocpr.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. jocpr.comresearchgate.net These theoretical calculations help in the assignment of complex experimental spectra.
Vibrational Frequencies: Theoretical calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The predicted frequencies for 2-(3-Fluorobenzoyl)pyridine would include characteristic peaks for C=O stretching, C-F stretching, and various aromatic C-H and C=C/C=N ring vibrations. jocpr.comnih.gov Comparing the computed spectrum with the experimental one provides strong validation for the calculated minimum-energy structure. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamic intermolecular interactions that are not apparent from static models. mdpi.complos.org
For this compound, an MD simulation could reveal:
Conformational Flexibility: The simulation would show the time-dependent rotation around the C-C bond connecting the pyridine (B92270) and benzoyl rings, exploring various accessible conformations and the energy barriers between them. researchgate.net
Solvent Interactions: When simulated in a solvent like water, MD can model the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules.
Crystal Packing: In solid-state simulations, MD can be used to understand how multiple molecules pack together, driven by intermolecular forces, to form a stable crystal lattice. nih.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov By partitioning the crystal electron density into molecular fragments, it generates a surface that provides a unique picture of the molecule's environment. mdpi.com
The analysis generates two key graphical representations:
d_norm surface: This surface is mapped with a color scale to identify regions of significant intermolecular contact. Red spots indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range contacts. nih.gov
2D Fingerprint Plots: These plots summarize all intermolecular contacts on the Hirshfeld surface, providing a quantitative breakdown of each type of interaction. nih.gov For this compound, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts, quantifying their relative importance in the crystal packing. nih.govscirp.org
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Fluorinated Heterocycle Note: Data adapted from a study on a related compound to illustrate the output of Hirshfeld analysis. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| F···H / H···F | 31.6% |
| H···H | 16.8% |
| C···H / H···C | 13.8% |
| O···H / H···O | 8.5% |
| N···H / H···N | 7.7% |
| Other | 21.6% |
Mechanistic Predictions and Reaction Pathway Modeling
While specific, in-depth mechanistic studies exclusively for this compound are not extensively documented in dedicated publications, its reaction pathways can be predicted with high confidence through computational modeling and by analogy to its parent compound, 2-benzoylpyridine (B47108). The reactivity of such aryl ketones is dominated by the interplay between the pyridine and benzoyl moieties, particularly in photochemical reactions.
Computational methods, especially Density Functional Theory (DFT), are instrumental in modeling these complex reaction pathways. bohrium.com For the parent compound, 2-benzoylpyridine, extensive studies combining time-resolved spectroscopy and DFT calculations have elucidated its behavior, particularly its fast intramolecular photocyclization in aqueous solvents. core.ac.ukresearchgate.net
The proposed mechanism for 2-benzoylpyridine initiates from the photo-excited nπ* triplet state, which acts as the precursor to the main reaction. core.ac.ukresearchgate.net In aqueous environments, this leads to a complex pathway involving intermediates such as a cis triplet biradical and a cis singlet zwitterionic species. core.ac.uk The reaction pathway is highly sensitive to the solvent and pH. In acidic solutions, protonation of the pyridine nitrogen generates a singlet excited state that evolves through excited-state proton transfer (ESPT) to the carbonyl oxygen, followed by cyclization involving the nitrogen's lone pair. researchgate.net
For this compound, the introduction of a fluorine atom at the meta-position of the benzoyl ring is predicted to significantly influence the reaction mechanism through its strong inductive electron-withdrawing effect. This substitution would modulate the electron density distribution across the molecule, affecting the stability and energetics of key intermediates.
Predicted Effects of the 3-Fluoro Substituent:
Intermediate Stability: The electron-withdrawing fluorine atom is expected to destabilize any radical cation intermediates that might form on the benzoyl ring during potential electron transfer reactions. Conversely, it could stabilize anionic intermediates.
Triplet State Energy: The fluorine substituent can alter the energy levels of the nπ* and ππ* triplet states, potentially affecting the efficiency of intersystem crossing and the lifetime of the reactive triplet state.
Reaction Kinetics: By modifying the electronic properties of the benzoyl group, the fluorine atom can influence the rates of key steps, such as hydrogen abstraction or cyclization, compared to the non-fluorinated analogue.
Reaction pathway modeling using DFT would be essential to quantify these effects. Such models would calculate the transition state energies and the stability of intermediates for various potential pathways, including photocyclization, reduction, and oxidation, thereby providing a detailed map of the compound's chemical reactivity.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical or materials properties)
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.gov While specific QSPR models developed exclusively for this compound are not available in the literature, the principles of QSPR can be applied to predict its properties and guide its application in materials science. A QSPR analysis for this compound would involve the calculation of various molecular descriptors and correlating them with experimentally determined properties.
The introduction of a fluorine atom is a common strategy in materials and medicinal chemistry to modulate properties like metabolic stability, membrane permeability, lipophilicity, and binding affinity. acs.orgresearchgate.net The effects of fluorination are profound, stemming from the high electronegativity, small size, and low polarizability of the fluorine atom. acs.orgresearchgate.net
A hypothetical QSPR study for this compound and related compounds would begin with the calculation of key molecular descriptors. These descriptors quantify different aspects of the molecular structure and are used to build a predictive model.
Table 1: Illustrative Physicochemical Descriptors for a QSPR Study of this compound
| Descriptor | Predicted Influence of 3-Fluoro Group | Relevance to Chemical/Materials Properties |
| Lipophilicity (LogP) | Fluorine substitution can significantly alter lipophilicity. nih.gov Depending on the molecular context, it can either increase or decrease the LogP value, affecting solubility in both polar and non-polar media. nih.govresearchgate.net | Determines solubility, which is critical for solution-based processing, formulation of inks or coatings, and interactions within a polymer matrix. |
| Polar Surface Area (PSA) | The fluorine atom itself contributes minimally to PSA, but its strong inductive effect can alter the polarity of the nearby carbonyl group, leading to subtle changes in intermolecular interactions. | Influences adhesion properties, surface energy, and interactions with polar substrates or solvents. Important for applications in thin films and surface coatings. |
| Dipole Moment | The C-F bond possesses a strong dipole. The overall molecular dipole moment will change based on the vector addition of the C-F dipole and the dipoles of the carbonyl and pyridine groups, affecting macroscopic dielectric properties. | Crucial for predicting dielectric constant and loss tangent in electronic applications (e.g., capacitors, insulators). Governs behavior in external electric fields and microwave absorption. |
| Molecular Weight | Increases the molecular weight from 183.21 g/mol (2-Benzoylpyridine) to 201.19 g/mol . | Affects density, viscosity, and diffusion rates in materials. |
| HOMO/LUMO Energies | The electron-withdrawing fluorine atom lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), increasing the compound's oxidation potential. nih.gov | Determines electronic properties such as electron affinity and ionization potential. The HOMO-LUMO gap is a key indicator of chemical stability and is relevant for designing organic semiconductors and photostabilizers. |
| Refractive Index | Generally increases with the introduction of fluorine. | An important optical property for applications in lenses, optical films, and other photonic devices. |
These descriptors would be used as independent variables in a multiple linear regression (MLR) or other machine learning model to predict a specific, measurable property (the dependent variable), such as thermal stability (decomposition temperature), solubility in a specific polymer, or its retention index in chromatography. conicet.gov.ar Such QSPR models are valuable for screening virtual libraries of related compounds to identify candidates with optimized properties for specific material applications, reducing the need for extensive experimental synthesis and testing.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automation in Organic Synthesis
The synthesis of 2-(3-Fluorobenzoyl)pyridine and its derivatives is increasingly benefiting from the adoption of flow chemistry and automation. These modern synthetic strategies offer significant advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability.
Continuous flow processes are being explored for the industrial-scale production of related compounds, which can improve efficiency and yield. For instance, the synthesis of floxacin intermediates, which share structural motifs with this compound, has been successfully demonstrated in continuous flow reactors. This approach often involves the rapid activation of carboxylic acids to form highly reactive acyl chlorides, which then react with other components to yield the desired product under mild conditions. The ability to perform reactions at elevated temperatures and pressures in a controlled manner within microreactors allows for accelerated reaction times and improved process control.
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-(3-Fluorobenzoyl)pyridine, and how can reaction conditions influence product ratios?
This compound is typically synthesized via the reaction of 3-fluorobenzoyl chloride with 2-aminopyridine. Evidence from crystallographic studies shows that reaction stoichiometry and solvent choice critically affect product distribution. For example, using excess 3-fluorobenzoyl chloride under anhydrous conditions favors the formation of the 2:1 adduct (3-fluoro-N′-(3-fluorobenzoyl)-N′-(2-pyridinyl)benzamide), while equimolar ratios yield the 1:1 derivative . Side products arise from competing acylation at the pyridine nitrogen versus the amine group. Optimizing temperature (50–80°C) and using non-polar solvents (e.g., toluene) minimizes by-products .
Basic: What analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?
Key techniques include:
- X-ray crystallography : Resolves crystallographic disorder in the fluorobenzene ring (occupancy ratios 0.959:0.041) and confirms the absence of classical hydrogen bonds, replaced by C–H⋯O and C–H⋯π interactions .
- NMR spectroscopy : NMR identifies fluorine environments, while NMR distinguishes between rotational isomers caused by restricted amide bond rotation .
- Mass spectrometry : Validates molecular weight (MW 267.25 g/mol) and detects fragmentation patterns indicative of the benzoylpyridine backbone .
Advanced: How can crystallographic disorder in this compound be modeled, and what software tools are recommended?
Disorder in the 3-fluorobenzoyl moiety arises from two conformers with occupancy ratios of ~96:4. SHELXL (via the SHELX suite) is widely used to refine such structures, employing PART and SUMP instructions to model partial occupancies . Advanced refinement strategies include:
- Applying restraints to bond lengths and angles for disordered atoms.
- Using Hirshfeld atom refinement (HAR) to improve electron density maps for fluorine atoms, which exhibit high thermal motion .
- Cross-validating results with PLATON’s ADDSYM tool to detect missed symmetry elements .
Advanced: What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?
The compound’s fluorobenzoyl group enhances binding to hydrophobic enzyme pockets, while the pyridine nitrogen participates in hydrogen bonding. For example, derivatives of this compound have been explored as kinase inhibitors, where the fluorine atom improves metabolic stability and bioavailability . Structure-activity relationship (SAR) studies often modify the pyridine ring with substituents (e.g., methyl, chloro) to optimize binding affinity and selectivity .
Advanced: How do fluorinated pyridine derivatives like this compound exhibit unique photophysical properties?
Fluorine substitution alters electron distribution, leading to red-shifted fluorescence in polar solvents. Studies on analogous compounds (e.g., 2-(5-alkyl-1,3,4-oxadiazol-2-yl)pyridines) reveal that the fluorobenzoyl group enhances quantum yields (Φ = 0.15–0.35) by reducing non-radiative decay pathways . These properties make the compound useful in designing fluorescent probes for cellular imaging or sensor applications .
Advanced: What precautions are necessary when handling reactive intermediates in the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
